molecular formula C8H19NO2 B171878 N,N-diethyl-2,2-dimethoxyethanamine CAS No. 14610-73-2

N,N-diethyl-2,2-dimethoxyethanamine

Cat. No.: B171878
CAS No.: 14610-73-2
M. Wt: 161.24 g/mol
InChI Key: XAWREZAJTBLKDR-UHFFFAOYSA-N
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Description

N,N-diethyl-2,2-dimethoxyethanamine is an organic compound with the chemical formula C8H19NO2This compound is a colorless or pale yellow solid that is soluble in water and organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-diethyl-2,2-dimethoxyethanamine can be synthesized through the reaction of diethylamine with 2,2-dimethoxyacetaldehyde. The reaction typically occurs under mild conditions and may involve the use of a catalyst to enhance the reaction rate .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors where the reactants are combined under controlled temperatures and pressures. The product is then purified through distillation or crystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2,2-dimethoxyethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-diethyl-2,2-dimethoxyethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-diethyl-2,2-dimethoxyethanamine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-diethyl-2,2-dimethoxyethanamine is unique due to its dual methoxy groups, which confer specific chemical properties and reactivity. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .

Properties

IUPAC Name

N,N-diethyl-2,2-dimethoxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO2/c1-5-9(6-2)7-8(10-3)11-4/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAWREZAJTBLKDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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